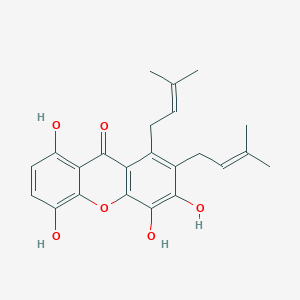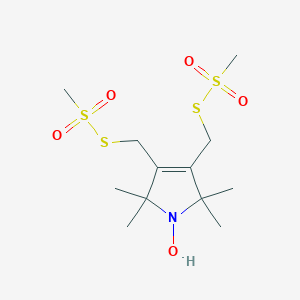
Radical 3,4-bis(méthanethiosulfonylméthyl)-2,2,5,5-tétraméthyl-2,5-dihydro-1H-pyrrol-1-yloxy
Vue d'ensemble
Description
3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy Radical, also known as 3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy Radical, is a useful research compound. Its molecular formula is C12H23NO5S4 and its molecular weight is 389.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy Radical suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy Radical including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Simulations de dynamique moléculaire
Ce composé a été utilisé dans des simulations de dynamique moléculaire pour étudier la décomposition thermique des matériaux énergétiques (ME). La stabilité thermique et le comportement dynamique des ME sont essentiels pour leurs performances, en particulier lorsqu'ils sont soumis à des températures élevées. Le rôle du composé dans la révélation du mécanisme de décomposition de nouveaux matériaux à haute densité énergétique (MHDE) dans diverses conditions de chauffage constitue une contribution significative dans le domaine .
Analyse électrochimique
En électrochimie, le composé a été impliqué dans l'étude de la formation réversible de bis(radicaux cationiques) par une réaction de transfert de deux électrons. Ce processus est crucial pour comprendre les propriétés électrochimiques et les applications potentielles de nouveaux matériaux dans le stockage et la conversion d'énergie .
Propriétés des matériaux avancés
Le composé a montré un potentiel prometteur pour améliorer les propriétés des matériaux avancés, comme l'augmentation de la densité et de la chaleur de formation. Ces attributs sont essentiels pour le développement de nouveaux matériaux aux performances supérieures dans diverses applications, notamment l'aérospatiale et la défense .
Marquage de spin pour les études des protéines
Le marquage de spin est une technique utilisée pour étudier la dynamique structurale et conformationnelle des protéines. Le composé en question a été rapporté comme un agent utile pour le marquage de spin dirigé vers le site, en particulier dans les expériences de spectroscopie de résonance double électron-électron (DEER). Cette application est inestimable pour obtenir des informations sur le repliement, la fonction et les interactions des protéines .
Développement de médicaments
Dans l'industrie pharmaceutique, les dérivés du composé ont été étudiés pour leur potentiel en tant qu'activateurs de transporteurs spécifiques ou d'inhibiteurs d'enzymes. Cette recherche est essentielle pour le développement de nouveaux médicaments et de stratégies thérapeutiques .
Recherche sur le VIH
Le composé a été utilisé dans la synthèse de dérivés modifiés pour l'étude des inhibiteurs de la maturation du VIH. Cette application est cruciale pour faire progresser la compréhension de la pathogenèse du VIH et développer des thérapies antirétrovirales plus efficaces .
Agrégation des protéines membranaires
Le composé a joué un rôle essentiel dans l'étude de l'agrégation des protéines membranaires, qui est un facteur clé dans diverses maladies neurodégénératives. Comprendre le processus d'agrégation peut conduire à la découverte de nouvelles cibles pour l'intervention thérapeutique .
Synthèse chimique
Enfin, le composé a été utilisé dans la synthèse de nouveaux composés ayant des applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. Sa polyvalence dans les réactions chimiques en fait un outil précieux pour les chimistes de synthèse .
Mécanisme D'action
Target of Action
Similar compounds have been used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
It’s worth noting that compounds with similar structures have been known to undergo nucleophilic substitution, making them productive precursors for the targeted synthesis of biologically active substances, energetic compounds, and polymers .
Biochemical Pathways
Similar compounds have been involved in reactions leading to the formation of furazan and furoxan rings, which are significant in the field of organic synthesis .
Result of Action
Similar compounds have been known to be used as precursors for the synthesis of various substances, indicating their potential utility in chemical reactions .
Action Environment
It’s worth noting that the growth morphology of similar compounds in solvent has been found to be related to the adsorption strength of the solvent to the crystal plane, and affected by the attraction of the crystal plane to the solute .
Propriétés
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-3,4-bis(methylsulfonylsulfanylmethyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S4/c1-11(2)9(7-19-21(5,15)16)10(8-20-22(6,17)18)12(3,4)13(11)14/h14H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKHEJLDAPALOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(N1O)(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401105346 | |
| Record name | Methanesulfonothioic acid, S1,S1′-[(2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3,4-diyl)bis(methylene)] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-14-8 | |
| Record name | Methanesulfonothioic acid, S1,S1′-[(2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3,4-diyl)bis(methylene)] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonothioic acid, S1,S1′-[(2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3,4-diyl)bis(methylene)] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


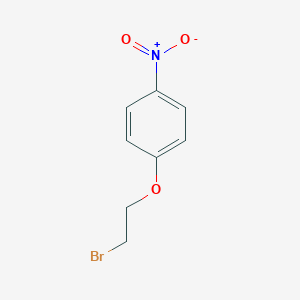

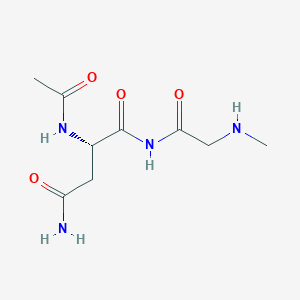
![N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B22211.png)

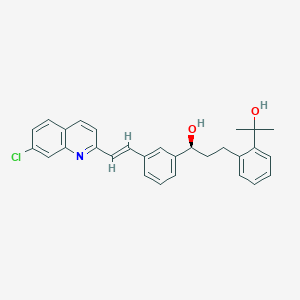

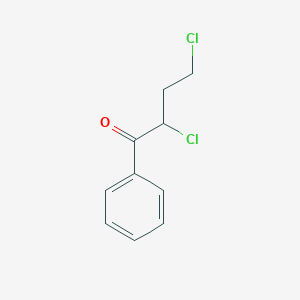

![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)

